molecular formula C12H16N2O2 B5882054 N-[2-(acetylamino)phenyl]butanamide

N-[2-(acetylamino)phenyl]butanamide

Cat. No.: B5882054
M. Wt: 220.27 g/mol
InChI Key: NNWMEMJRKLTRJU-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)phenyl]butanamide is an acetamide derivative characterized by a phenyl ring substituted with an acetylamino group at the 2-position, linked to a butanamide chain. Compounds with similar backbones, such as those described in and , are frequently explored for therapeutic applications due to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

N-(2-acetamidophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-3-6-12(16)14-11-8-5-4-7-10(11)13-9(2)15/h4-5,7-8H,3,6H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWMEMJRKLTRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural variations and functional properties of N-[2-(acetylamino)phenyl]butanamide and related compounds:

Compound Name / Structure Key Substituents Biological Activity Affinity/IC50 Toxicity/Regulatory Notes Source
This compound Phenyl ring with 2-acetylamino group Hypothesized receptor modulation (inferred) N/A Limited data N/A
(2S)-2-[2-(acetylamino)-1,3-thiazol-4-yl]-N-[3-methyl-5-(trifluoromethyl)benzyl]-4-(4-phenylpiperidin-1-yl)butanamide Thiazole ring, trifluoromethylbenzyl, phenylpiperidinyl CCR2 antagonist 5 nM (hCCR2b), IC50 = 0.69 nM (chemotaxis) Not specified
Pharmacopeial stereoisomers (e.g., compounds m, n, o) Dimethylphenoxy, tetrahydro-pyrimidinyl, variable stereochemistry Likely protease/receptor targets (e.g., HIV protease) Varies with stereochemistry Pharmacopeial standards imply regulated safety
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylamino-carbonyl Unknown (limited study) N/A Toxicological properties not fully investigated
N-[2-(diethylamino)ethyl]-2-phenylacetamide Diethylaminoethyl group Potential CNS or receptor interaction N/A No explicit hazards reported
N-[2-[(Substituted dinitrophenyl)azo]diallylamino-4-substituted phenyl] acetamide Azo, dinitrophenyl groups Industrial/chemical applications N/A Subject to significant new use reporting (EPA)

Key Research Findings

Impact of Heterocyclic Substitutions: The thiazole-containing analog in exhibits potent CCR2 antagonism (IC50 = 0.69 nM), attributed to the thiazole ring’s electron-rich nature and the trifluoromethylbenzyl group’s hydrophobic interactions .

Stereochemical Influence: highlights stereoisomers with identical backbones but divergent substituent configurations (e.g., dimethylphenoxy vs. tetrahydro-pyrimidinyl). For example, compound o ((S)-N-[(2R,4S,5S)-...butanamide) likely exhibits distinct binding kinetics compared to its enantiomers due to spatial orientation . This underscores the critical role of stereochemistry in optimizing therapeutic efficacy.

Toxicity and Regulatory Profiles: 2-Cyano-N-[(methylamino)carbonyl]acetamide () lacks thorough toxicological data, necessitating caution in handling . This compound’s safety profile remains undefined but may align with pharmacopeial analogs if standardized.

Such modifications are critical for pharmacokinetic optimization.

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